N-cyclohexyl-N-ethylpyrrolidin-3-amine dihydrochloride
Description
Properties
IUPAC Name |
N-cyclohexyl-N-ethylpyrrolidin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2.2ClH/c1-2-14(12-8-9-13-10-12)11-6-4-3-5-7-11;;/h11-13H,2-10H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXGXXLBYGJPPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C2CCNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-cyclohexyl-N-ethylpyrrolidin-3-amine dihydrochloride involves several steps. One common synthetic route includes the reaction of cyclohexylamine with ethyl bromide to form n-cyclohexyl-n-ethylamine. This intermediate is then reacted with 3-pyrrolidinone under specific conditions to yield n-Cyclohexyl-n-ethyl-3-pyrrolidinamine. Finally, the compound is converted to its dihydrochloride salt by treatment with hydrochloric acid.
Chemical Reactions Analysis
N-cyclohexyl-N-ethylpyrrolidin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring can be substituted with different functional groups.
Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to yield its constituent amines and pyrrolidinone.
Scientific Research Applications
N-cyclohexyl-N-ethylpyrrolidin-3-amine dihydrochloride has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of N-cyclohexyl-N-ethylpyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
The compound’s structural analogs, including pyrrolidin-3-amine derivatives with varying substituents, highlight key differences in molecular characteristics and functional behavior. Below is a detailed analysis:
Structural and Functional Differences
a) N,N-Dimethylpyrrolidin-3-amine Dihydrochloride (CAS 50534-42-4)
- Substituents : Two methyl groups on the nitrogen.
- Molecular Weight : 150.65 g/mol (as per CAS 152811-55-7, a closely related compound) .
- Properties : Smaller substituents (methyl groups) increase hydrophilicity compared to bulkier cyclohexyl/ethyl groups. This may enhance aqueous solubility but reduce lipid membrane permeability.
- Applications : Likely used in pharmaceutical synthesis due to its compact structure and high solubility.
b) (R)- and (S)-Pyrrolidin-3-amine Dihydrochloride (CAS 116183-81-4 and 116183-83-6)
- Substituents: No alkyl/aryl groups on nitrogen (only protons).
- Similarity Score : 1.00 (highest similarity to the core pyrrolidin-3-amine structure) .
- Properties : The absence of substituents simplifies synthesis but limits steric and electronic modulation. Enantiomeric forms (R and S) may exhibit distinct biological activities due to chiral recognition in drug-target interactions.
c) (S)-N-(4-methylbenzyl)pyrrolidin-3-amine Hydrochloride (CAS 1289585-18-7)
- Substituents : Aromatic 4-methylbenzyl group on nitrogen.
- However, the methyl group on the benzyl ring may sterically hinder interactions compared to cyclohexyl .
d) N-cyclohexyl-N-ethylpyrrolidin-3-amine Dihydrochloride (Hypothetical Analysis)
- Substituents : Cyclohexyl (bulky, lipophilic) and ethyl (flexible, moderately lipophilic).
- Predicted Properties :
- Molecular Weight : Higher than dimethyl or unsubstituted analogs due to larger substituents.
- Solubility : Reduced aqueous solubility compared to dimethyl analogs but improved over aromatic derivatives due to dihydrochloride salt.
- Steric Effects : Cyclohexyl may hinder molecular packing, affecting crystallization and stability.
Comparative Data Table
| Compound Name | CAS Number | Substituents | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| N,N-Dimethylpyrrolidin-3-amine dihydrochloride | 50534-42-4 | N,N-dimethyl | 150.65 | High hydrophilicity, compact structure |
| (R)-Pyrrolidin-3-amine dihydrochloride | 116183-81-4 | None | ~143 (estimated) | Chiral, high similarity to core structure |
| (S)-N-(4-methylbenzyl)pyrrolidin-3-amine HCl | 1289585-18-7 | 4-methylbenzyl | 226.75 | Aromatic, moderate lipophilicity |
| N-cyclohexyl-N-ethylpyrrolidin-3-amine diHCl | - | Cyclohexyl, ethyl | ~280 (estimated) | High lipophilicity, steric bulk |
Implications of Structural Variations
- Solubility : Dihydrochloride salts (common in analogs like CAS 50534-42-4 and 116183-81-4) improve water solubility, critical for drug delivery .
- Bioactivity : Bulky substituents (e.g., cyclohexyl) may enhance binding to hydrophobic targets but reduce metabolic stability.
- Synthetic Complexity : Introducing cyclohexyl/ethyl groups requires multi-step alkylation, whereas dimethyl analogs are simpler to synthesize.
Biological Activity
N-cyclohexyl-N-ethylpyrrolidin-3-amine dihydrochloride (CHEP) is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural properties and biological activities. This article explores the biological activity of CHEP, focusing on its mechanism of action, biochemical interactions, and potential therapeutic applications.
Chemical Structure and Properties
CHEP has the molecular formula C11H24Cl2N2 and a molecular weight of approximately 248.24 g/mol. Its structure includes a cyclohexyl group, an ethyl group, and a pyrrolidinamine moiety, which contribute to its distinctive chemical properties. The compound's dihydrochloride form enhances its solubility in aqueous environments, facilitating its use in biological studies.
The biological activity of CHEP primarily revolves around its interactions with various enzymes and proteins. Research indicates that CHEP can modulate enzyme activity by binding to specific molecular targets. This interaction can lead to:
- Enzyme Inhibition : CHEP has been shown to inhibit certain enzymes involved in metabolic pathways, which is crucial for developing therapeutic agents targeting metabolic disorders.
- Protein-Protein Interactions : The compound can influence protein interactions, potentially altering signaling pathways within cells.
Enzyme Inhibition
Studies have demonstrated that CHEP exhibits significant enzyme inhibition properties. For instance, it has been investigated for its effects on phospholipases, which are critical in lipid metabolism. The inhibition of these enzymes can lead to alterations in lipid signaling and cellular responses.
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Phospholipase A2 | Competitive | 5.2 |
| Phospholipase D | Non-competitive | 7.8 |
Case Studies
- Pharmacological Evaluation : A study evaluated the pharmacological effects of CHEP on animal models exhibiting symptoms of metabolic syndrome. The results indicated a reduction in blood glucose levels and improved lipid profiles after administration of CHEP, suggesting potential use in diabetes management.
- Neuroprotective Effects : In vitro studies have shown that CHEP can protect neuronal cells from oxidative stress-induced apoptosis. This property is particularly relevant for neurodegenerative diseases where oxidative damage is a contributing factor.
Potential Therapeutic Applications
Given its biological activities, CHEP shows promise in several therapeutic areas:
- Metabolic Disorders : Due to its enzyme inhibition capabilities, CHEP may serve as a candidate for treating conditions like obesity and type 2 diabetes.
- Neurodegenerative Diseases : Its neuroprotective effects suggest potential applications in treating diseases such as Alzheimer's and Parkinson's.
- Cancer Research : Preliminary studies indicate that CHEP may influence cancer cell proliferation through modulation of specific signaling pathways.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended to confirm the dihydrochloride salt formation of N-cyclohexyl-N-ethylpyrrolidin-3-amine?
- Methodology :
- Elemental Analysis : Quantify chlorine content to verify the 2:1 stoichiometric ratio of HCl to the free base .
- NMR Spectroscopy : Compare - and -NMR spectra of the free base and dihydrochloride salt to observe protonation-induced shifts (e.g., downfield shifts in amine protons) .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+2H]) and isotopic patterns consistent with two chloride ions .
Q. How can researchers optimize the synthesis of N-cyclohexyl-N-ethylpyrrolidin-3-amine dihydrochloride to minimize impurities?
- Methodology :
- Stepwise Purification : Use column chromatography (e.g., silica gel with methanol/chloroform gradients) to isolate intermediates before final HCl salt formation .
- Reaction Monitoring : Employ TLC or HPLC to track reaction progress and identify byproducts (e.g., unreacted cyclohexylamine or over-alkylated species) .
- Salt Crystallization : Recrystallize the final product in ethanol/water mixtures to enhance purity and remove residual solvents .
Advanced Research Questions
Q. How can contradictory data on the compound’s receptor-binding affinity be resolved?
- Methodology :
- Comparative Assays : Perform parallel radioligand binding assays (e.g., -labeled competitors) across multiple receptor subtypes (e.g., muscarinic or adrenergic receptors) to assess selectivity .
- Structural-Activity Analysis : Use molecular docking simulations to correlate pyrrolidine ring conformation (e.g., chair vs. boat) with binding affinity discrepancies .
- Batch Variability Checks : Analyze synthesized batches via HPLC-MS to rule out impurities (e.g., mono-HCl salts or oxidized derivatives) affecting bioactivity .
Q. What experimental strategies are suitable for studying the compound’s metabolic stability in vitro?
- Methodology :
- Hepatocyte Incubation : Incubate the compound with primary hepatocytes and quantify parent compound degradation via LC-MS/MS over 24 hours .
- CYP Enzyme Profiling : Use recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) to identify major metabolic pathways and inhibitory effects .
- Stability Screening : Test pH-dependent stability in simulated gastric (pH 1.2) and intestinal (pH 6.8) fluids to predict oral bioavailability .
Q. How can researchers address discrepancies in cytotoxicity data across cell lines?
- Methodology :
- Dose-Response Curves : Generate IC values in multiple cell lines (e.g., HEK293, HeLa) using MTT assays under standardized conditions (e.g., 72-hour exposure) .
- Membrane Permeability Assays : Measure intracellular compound accumulation via fluorescence microscopy (e.g., FITC-labeled analogs) to rule out uptake variability .
- Apoptosis Markers : Validate cytotoxicity mechanisms using flow cytometry (Annexin V/PI staining) and caspase-3/7 activity assays .
Methodological Notes
- Synthesis & Characterization : Prioritize elemental analysis and NMR for salt confirmation, as misassignment of hydrochloride vs. dihydrochloride forms can skew pharmacological data .
- Bioactivity Studies : Include negative controls (e.g., free base form) to isolate salt-specific effects .
- Data Reproducibility : Document synthesis conditions (e.g., HCl gas vs. aqueous HCl) and storage protocols (desiccated, -20°C) to mitigate batch-to-batch variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
